molecular formula C7H5ClF2N2O B14079733 2-(difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride

2-(difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride

Cat. No.: B14079733
M. Wt: 206.58 g/mol
InChI Key: ZBRROJVWLMWHSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, which can be further functionalized for various applications .

Scientific Research Applications

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-N-hydroxyisonicotinimidoyl chloride
  • 2-(Difluoromethyl)-N-hydroxybenzimidoyl chloride
  • 2-(Difluoromethyl)-N-hydroxyisonicotinamide

Uniqueness

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride is unique due to its specific structural features, such as the presence of both the difluoromethyl group and the isonicotinimidoyl chloride framework. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(difluoromethyl)-N-hydroxypyridine-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2O/c8-6(12-13)4-1-2-11-5(3-4)7(9)10/h1-3,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRROJVWLMWHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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